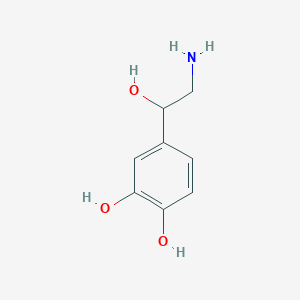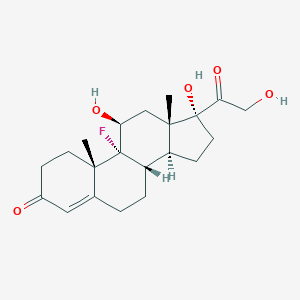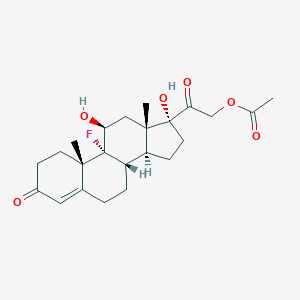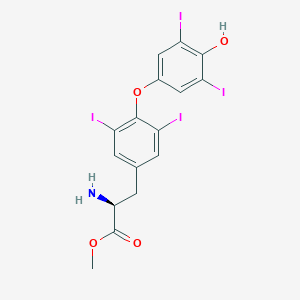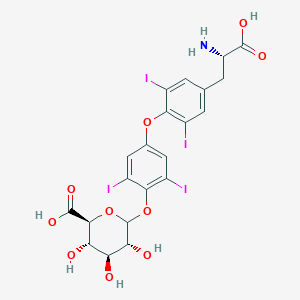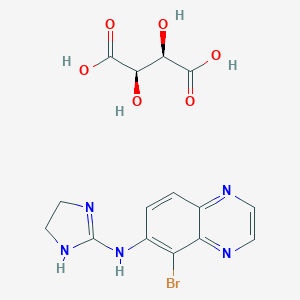
Alphagan
概要
説明
Alphagan P, also known as brimonidine, is a prescription eye drop used to reduce pressure inside the eyes in people with open-angle glaucoma or ocular hypertension . It is for use in adults and children as young as 2 years old .
Molecular Structure Analysis
The structural formula of brimonidine tartrate is: 5-Bromo-6-(2-imidazolidinylideneamino)quinoxaline L-tartrate .Physical And Chemical Properties Analysis
In solution, Alphagan P has a clear, greenish-yellow color. It has an osmolality of 250-350 mOsmol/kg and a pH of 7.4-8.0 (0.1%) or 6.9-7.4 (0.15%) .科学的研究の応用
Cosmetic Applications
Interestingly, Alphagan has found a unique off-label use in cosmetic dermatology. When applied topically, it can temporarily reduce facial redness and flushing associated with conditions like rosacea. However, caution is necessary due to potential systemic absorption.
These applications highlight Alphagan’s versatility and impact within the field of ophthalmology and beyond. Remember to consult a healthcare professional for personalized advice and recommendations
作用機序
Target of Action
Alphagan, also known as Brimonidine, is an alpha-2 adrenergic agonist . It primarily targets alpha-2 adrenergic receptors, which are members of the ocular hypotensive agent drug class . These receptors are found in the eye and play a crucial role in the regulation of intraocular pressure .
Mode of Action
Brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by binding to them preferentially over alpha-1 receptors . This interaction triggers a complex Gi-coupled signaling cascade pathway . As a result, it reduces the production of aqueous humor and increases uveoscleral outflow . This dual mechanism of action effectively lowers intraocular pressure .
Result of Action
The molecular and cellular effects of Brimonidine’s action primarily involve the reduction of intraocular pressure. By decreasing aqueous humor production and increasing uveoscleral outflow, Brimonidine effectively lowers intraocular pressure . This helps to prevent damage to the optic nerve, thereby preserving vision in conditions like glaucoma and ocular hypertension .
Safety and Hazards
Alphagan P should not be used if you are allergic to brimonidine . It may cause damage to the cardiovascular system through prolonged or repeated exposure . Repeated ocular use has been shown to produce oral dryness, eye irritation, ocular allergic reactions, headache or fatigue or drowsiness when used as directed .
特性
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59803-98-4 (Parent) | |
| Record name | Brimonidine tartrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70911371 | |
| Record name | Brimonidine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brimonidine tartrate | |
CAS RN |
70359-46-5 | |
| Record name | Brimonidine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brimonidine tartrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brimonidine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brimonidine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIMONIDINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does brimonidine tartrate lower intraocular pressure (IOP)?
A: Brimonidine tartrate is a selective alpha-2-adrenergic agonist. [] It lowers IOP primarily by reducing aqueous humor production and increasing uveoscleral outflow. []
Q2: What is the molecular formula and weight of brimonidine tartrate?
A2: While the provided research papers don't explicitly state the molecular formula and weight of brimonidine tartrate, this information can be found in publicly available chemical databases.
Q3: How does the choice of preservative affect the stability and ocular bioavailability of brimonidine tartrate formulations?
A: Studies have shown that brimonidine tartrate formulated with Purite, a stabilized oxychloro complex, exhibited higher ocular bioavailability in rabbits compared to formulations with benzalkonium chloride (BAK) or preservative-free solutions. []
Q4: Are there any studies exploring the impact of structural modifications on the activity of brimonidine?
A4: While the provided research doesn't directly address SAR studies for brimonidine, this is a crucial aspect of drug development and likely explored in other research not included here.
Q5: How does the concentration of brimonidine tartrate affect its safety and tolerability?
A: A meta-analysis comparing brimonidine tartrate 0.1% and 0.15% formulations indicated better systemic safety and tolerability with the lower-concentration product (0.1%). []
Q6: What are the advantages of using a fixed combination of brimonidine tartrate and timolol maleate compared to their individual administration?
A: Studies suggest that the fixed-combination therapy might lower the incidence of ocular allergies compared to brimonidine tartrate monotherapy. [] Additionally, fixed combinations may improve patient compliance. []
Q7: What is the duration of action of brimonidine tartrate eye drops?
A: Brimonidine tartrate eye drops effectively reduce IOP for an extended period. One study found that the IOP-lowering effect of brimonidine tartrate formulated with mesoporous silica particles lasted for 12 hours in rabbits, significantly longer than the commercially available Alphagan P. []
Q8: Are there differences in the pharmacokinetic profiles of brimonidine tartrate formulations based on their delivery systems?
A: Yes, studies comparing traditional eye drops (Alphagan®P) to proniosomal gel-derived niosomes loaded with brimonidine tartrate demonstrated that the niosomal formulation significantly improved ocular bioavailability and prolonged the drug's mean residence time. []
Q9: Is there evidence supporting the efficacy of brimonidine tartrate in different ethnicities and populations?
A: While the provided research doesn't explicitly compare the efficacy of brimonidine tartrate across different ethnicities, several studies with diverse patient populations demonstrate its effectiveness in lowering IOP. [, , , ]
Q10: Has the efficacy of brimonidine tartrate been studied in specific glaucoma subtypes, such as normal-tension glaucoma?
A: Yes, case studies describe the use of brimonidine tartrate in managing patients with normal-tension glaucoma, often in combination with other IOP-lowering medications. []
Q11: Is there a risk of developing resistance to brimonidine tartrate with long-term use?
A: While the provided papers don’t directly address the development of resistance to brimonidine tartrate, long-term studies (up to four years) haven't reported any significant decline in its efficacy. []
Q12: What are the common adverse effects associated with brimonidine tartrate?
A: Conjunctival hyperemia (eye redness) and allergic conjunctivitis are among the most frequently reported adverse events associated with brimonidine tartrate. [, ]
Q13: Are there any systemic side effects associated with brimonidine tartrate eye drops?
A: Some patients, particularly older adults, have reported experiencing systemic side effects like drowsiness, fatigue, general uneasiness, and dry mouth. []
Q14: What novel drug delivery systems are being explored for enhancing brimonidine tartrate efficacy?
A: Researchers are investigating innovative drug delivery approaches, such as amino-functionalized mesoporous silica particles [] and proniosomal gel-derived niosomes [], to improve brimonidine tartrate's ocular bioavailability and prolong its duration of action.
Q15: Are there any specific biomarkers being investigated for monitoring treatment response or predicting brimonidine tartrate efficacy?
A: While the provided research doesn't highlight specific biomarkers for brimonidine tartrate, one study suggests that inflammatory cytokine profiles in the aqueous humor could be potentially used to monitor the inflammatory response in glaucoma patients. []
Q16: What analytical techniques are used to measure brimonidine tartrate concentrations in biological samples?
A: The research indicates the use of LC-MS/MS (liquid chromatography-tandem mass spectrometry) for quantifying brimonidine concentrations in aqueous humor samples. []
Q17: Are there any cost considerations when choosing between different brimonidine tartrate formulations or other glaucoma medications?
A: Yes, cost analysis studies have compared the daily cost of various glaucoma medications, including brimonidine tartrate. [, ] These analyses consider factors such as drug pricing, volume per drop, and the number of days a bottle lasts.
Q18: Are there any alternatives to brimonidine tartrate for treating glaucoma and ocular hypertension?
A: Yes, several other classes of glaucoma medications, including prostaglandin analogs (like latanoprost), beta-blockers (like timolol), and carbonic anhydrase inhibitors (like dorzolamide), are available. [, ] The choice of medication depends on individual patient factors and treatment goals.
Q19: Are there any known interactions between brimonidine tartrate and other medications?
A: While the research provided doesn't delve into specific drug interactions, one study observed a potential interaction between brimonidine tartrate and systemic medications affecting noradrenergic transmission. [] It's crucial for clinicians to consider a patient's entire medication list when prescribing brimonidine tartrate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





